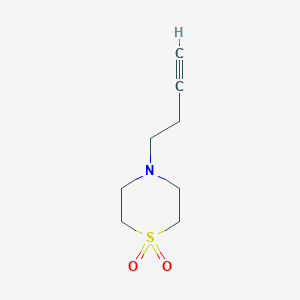

4-(But-3-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-But-3-ynyl-1,4-thiazinane 1,1-dioxide” is a chemical compound with the molecular formula C8H13NO2S and a molecular weight of 187.26. It is a derivative of thiazinane, a type of heterocyclic compound that contains nitrogen and sulfur in its structure . Thiazinanes and their derivatives are important in the field of medicinal chemistry due to their biological activity .

Synthesis Analysis

The synthesis of thiazinane derivatives has been a subject of interest in the field of organic chemistry . One method involves the reaction of β-propiolactone and its derivatives with thioureas . This reaction initially produces acids, which are then cyclized in acetic anhydride or a mixture with pyridine to yield thiazinan-4-ones .Molecular Structure Analysis

The molecular structure of “4-But-3-ynyl-1,4-thiazinane 1,1-dioxide” includes a fully saturated six-membered ring containing two hetero-atoms, nitrogen and sulfur . The compound also contains a but-3-ynyl group attached to the thiazinane ring.Wissenschaftliche Forschungsanwendungen

Dehydration Reactions and Catalysis

Research has delved into the dehydration of 1,4-butanediol over lanthanide oxides, highlighting the catalytic efficiency of rare earth elements like Yb2O3 in producing 3-buten-1-ol, demonstrating the significance of these catalysts in chemical synthesis processes (Igarashi et al., 2007). This exploration underpins the utility of certain oxides in facilitating important industrial chemical reactions, providing insights into the types of reactions and catalytic properties that compounds like "4-But-3-ynyl-1,4-thiazinane 1,1-dioxide" might be involved in or facilitate.

Synthesis of Thiazinane Dioxides

The preparation of novel 1,2,4-thiadiazinane 1,1-dioxides via a three-component SuFEx type reaction illustrates the synthetic routes to thiazinane dioxides, which are of interest due to their potential pharmacological activities (Khumalo et al., 2018). This kind of research underscores the methods and reactions used to create structurally complex and potentially bioactive thiazinane derivatives, hinting at the synthetic challenges and opportunities for compounds with similar structures.

Application in Alzheimer's Disease Treatment

A particularly relevant study discusses the discovery of Verubecestat, a 3-Imino-1,2,4-thiadiazinane 1,1-Dioxide derivative, as a potent β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor for Alzheimer's disease treatment (Scott et al., 2016). This demonstrates the potential therapeutic applications of thiazinane dioxide derivatives in addressing significant health challenges, providing a glimpse into the pharmacological relevance of such compounds.

Anti-Proliferative Activity

Research into bis-(5-substituted-2-thiono-1,3,5-thiadiazinan-3-yl) butane compounds showcases their anti-proliferative activity against cancer cell lines, highlighting the promise of thiadiazinane derivatives in developing effective cancer treatments (El-Shorbagi et al., 2018). This aspect of research illustrates the bioactive potential of thiazinane and thiadiazinane derivatives, suggesting areas where "4-But-3-ynyl-1,4-thiazinane 1,1-dioxide" might find application.

Wirkmechanismus

While the specific mechanism of action for “4-But-3-ynyl-1,4-thiazinane 1,1-dioxide” is not mentioned in the literature, thiazinane derivatives have been shown to exhibit various biological activities. For instance, some thiazinane derivatives have demonstrated anti-HIV activity, analgesic activity, and have been used as antibiotics and anticoagulants .

Safety and Hazards

Zukünftige Richtungen

The future directions for the study of “4-But-3-ynyl-1,4-thiazinane 1,1-dioxide” and similar compounds could involve further exploration of their synthesis methods, chemical reactivity, and biological activity. Given the biological activity demonstrated by some thiazinane derivatives, these compounds could potentially be developed into new drugs for the treatment of various diseases .

Eigenschaften

IUPAC Name |

4-but-3-ynyl-1,4-thiazinane 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2S/c1-2-3-4-9-5-7-12(10,11)8-6-9/h1H,3-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKRGKYLWRGAEJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCN1CCS(=O)(=O)CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B2733583.png)

![2-[8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide](/img/structure/B2733584.png)

![2-Thiabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2733587.png)

![1-(Oxane-2-carbonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2733591.png)

![N-(1,3-benzodioxol-5-yl)-2-{[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2733592.png)

![3-{[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID](/img/structure/B2733595.png)

![benzo[d][1,3]dioxol-5-yl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2733596.png)

![5-[(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2733598.png)

![N-(3,4-dimethylphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2733600.png)